4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride
CAS No.: 20443-73-6
Cat. No.: VC2049708
Molecular Formula: C14H12ClNO3S
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20443-73-6 |
|---|---|
| Molecular Formula | C14H12ClNO3S |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | 4-(4-acetamidophenyl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C14H12ClNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) |
| Standard InChI Key | BRHSOVIYQUXSQH-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClNO3S |
| Molecular Weight | 309.8 g/mol |
| Physical State | Solid |
| Color | Typically white to off-white crystalline solid |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol |
| Functional Groups | Sulfonyl chloride, acetamide, biphenyl |
| CAS Registry Number | 20443-73-6 |
The compound features a biphenyl core with a sulfonyl chloride group at the para position of one phenyl ring and an acetylamino (acetamide) group at the para position of the other phenyl ring .
Structural Representation
The molecular structure consists of two connected benzene rings (biphenyl scaffold) with an N-acetyl protected amino group (-NHCOCH3) at the 4' position and a sulfonyl chloride group (-SO2Cl) at the 4 position. This arrangement creates a linear molecule with reactive sites at opposite ends.
Synthesis Methods
Classical Synthesis Approach
The conventional synthesis of 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride typically involves the reaction of 4-acetylaminobiphenyl (also known as N-(1,1'-Biphenyl-4-yl)acetamide) with chlorosulfonic acid. This direct sulfonylation method introduces the sulfonyl chloride group at the para position of the unsubstituted phenyl ring .
The reaction can be represented as follows:
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Starting material: 4-acetylaminobiphenyl (C14H13NO, CAS: 4075-79-0)
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Reagent: Chlorosulfonic acid (ClSO3H)
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Product: 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride (C14H12ClNO3S)
Applications and Reactivity
General Reactivity Patterns
The sulfonyl chloride group in 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride is highly reactive toward nucleophiles, particularly amines, alcohols, and thiols. Common transformations include:
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Formation of sulfonamides (reaction with amines)
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Formation of sulfonate esters (reaction with alcohols)
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Reduction to thiols or other sulfur derivatives
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Hydrolysis to sulfonic acids
The acetamide functionality provides a protected amine group that can be deprotected under appropriate conditions to reveal a free amine for further transformations .
As a Sulfonylating Agent
The compound serves as an effective sulfonylating agent in various synthetic applications. Multiple examples in the literature demonstrate its use in the preparation of:
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N-Arylsulfonamides - through reaction with amines or amino-heterocycles
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Sulfonate esters - through reaction with alcohols or phenols
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Protected amino-functionalized sulfones - through various transformations
In Pharmaceutical Development
The compound has been utilized in the synthesis of pharmaceutical intermediates and biologically active compounds. Its bifunctional nature allows for selective transformations and the construction of complex molecular architectures. Specific examples include:
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Use in the synthesis of sulfonamide-based enzyme inhibitors
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Preparation of functionalized biphenyls with potential biological activity
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Development of tagged pharmaceutical intermediates for purification or analysis
Related Compounds
Structurally Similar Compounds
Several compounds share structural similarities with 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride:
| Compound | CAS No. | Relationship |
|---|---|---|
| 4-Acetylaminobiphenyl | 4075-79-0 | Precursor, lacks sulfonyl chloride group |
| 4'-Fluoro(1,1'-biphenyl)-4-sulfonyl chloride | - | Analog with fluoro instead of acetylamino group |
| 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride | 144006-69-9 | Analog with acetyl instead of acetylamino group |
| [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | 3406-84-6 | Related compound with sulfonyl chloride groups at both 4 and 4' positions |
| 4-Biphenylsulfonyl chloride | 1623-93-4 | Simpler analog lacking the acetylamino group |
These related compounds offer insights into structure-activity relationships and alternative synthetic pathways .
Derivatives and Reaction Products
Common derivatives of 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride include:
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Sulfonamides - formed through reaction with amines
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Sulfonate esters - formed through reaction with alcohols
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Sulfonic acids - formed through hydrolysis of the sulfonyl chloride group
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Deprotected amino derivatives - formed through hydrolysis of the acetamide group
Research Findings
Solvolysis Studies
Research on related compounds has revealed important insights into the mechanistic aspects of sulfonyl chloride reactivity. For instance, studies on the solvolysis of structurally similar compounds such as 4-(acetylamino)-1-naphthalenesulfonyl chloride have demonstrated:
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First-order rate kinetics in various organic and aqueous solvents
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Sensitivity values (l = 0.76 and m = 0.37) smaller than those for benzenesulfonyl chloride
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An l/m value of 2.1, indicating an SN2 mechanism where bond formation and bond destruction occur simultaneously
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Kinetic solvent isotope effect (KSIE) of 1.75, consistent with a bimolecular mechanism likely assisted by general-base catalysis
These findings provide valuable insights into the likely behavior of 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride in similar reaction conditions.
Synthetic Applications in Complex Molecules
Research has demonstrated the utility of functionalized biphenylsulfonyl chlorides in various synthetic applications:
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